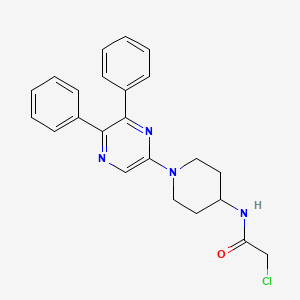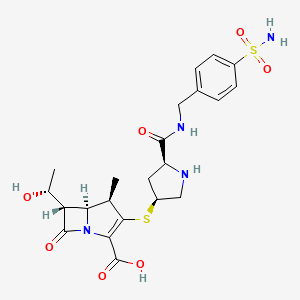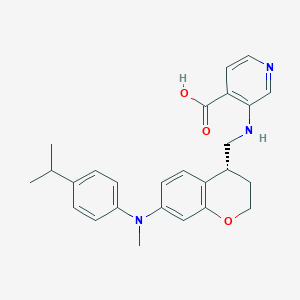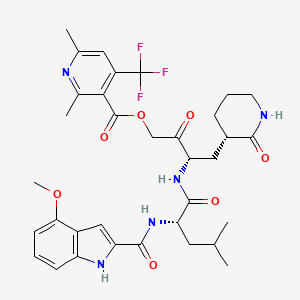![molecular formula C24H30FN3O4 B10856597 (3R,3aR,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10856597.png)
(3R,3aR,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MI-21 is a synthetic organic compound that belongs to a series of covalent inhibitors targeting the SARS-CoV-2 3CL protease (Mpro). This compound has garnered significant attention due to its potential therapeutic applications in combating COVID-19 by inhibiting the main protease of the virus, which is essential for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MI-21 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature environments to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research or industrial laboratory.
Industrial Production Methods: Industrial production of MI-21 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include continuous flow chemistry techniques, advanced purification methods, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: MI-21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of MI-21.
Scientific Research Applications
MI-21 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study covalent inhibition mechanisms and reaction kinetics.
Biology: Investigated for its potential to inhibit viral proteases, particularly in the context of SARS-CoV-2.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting the main protease of the virus.
Industry: Utilized in the development of antiviral drugs and in research related to viral replication and inhibition.
Mechanism of Action
The mechanism of action of MI-21 involves covalent binding to the active site of the SARS-CoV-2 3CL protease (Mpro). This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby hindering viral replication. The molecular targets include the catalytic residues of the protease, and the pathways involved are related to viral replication and protein processing .
Comparison with Similar Compounds
Methylisothiazolinone: An organic compound with antimicrobial properties, used in personal care products and industrial applications.
Methylchloroisothiazolinone: Similar to methylisothiazolinone, used as a biocide in various products.
Comparison: While MI-21 is primarily investigated for its antiviral properties, particularly against SARS-CoV-2, methylisothiazolinone and methylchloroisothiazolinone are used for their antimicrobial properties in different contexts. MI-21’s uniqueness lies in its specific targeting of the viral protease, making it a promising candidate for antiviral drug development.
Properties
Molecular Formula |
C24H30FN3O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(3R,3aR,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C24H30FN3O4/c25-18-5-1-3-15(11-18)7-8-21(30)28-13-17-4-2-6-20(17)22(28)24(32)27-19(14-29)12-16-9-10-26-23(16)31/h1,3,5,11,14,16-17,19-20,22H,2,4,6-10,12-13H2,(H,26,31)(H,27,32)/t16-,17-,19-,20+,22+/m0/s1 |
InChI Key |
FIOKKXQKMFIASF-LGLZLGMKSA-N |
Isomeric SMILES |
C1C[C@H]2CN([C@H]([C@@H]2C1)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C=O)C(=O)CCC4=CC(=CC=C4)F |
Canonical SMILES |
C1CC2CN(C(C2C1)C(=O)NC(CC3CCNC3=O)C=O)C(=O)CCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)
![2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)-](/img/structure/B10856522.png)
![4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B10856523.png)
![ethyl 4-[3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-4-methylpiperidine-1-carboxylate](/img/structure/B10856524.png)
![(3S)-3-[5-[7-[[1-[[4-[6-(azetidin-1-yl)-2-methyl-1-oxo-2,7-naphthyridin-4-yl]-2,6-dimethoxyphenyl]methyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B10856527.png)

![N-[(2S)-2-amino-2-methylbutyl]-8-[(2,6-difluorophenyl)methoxy]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10856549.png)



![(5S)-5-{3-[3-(benzyloxy)-5-chlorophenyl]-2-oxo[2H-[1,3'-bipyridine]]-5-yl}pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856591.png)
![(1R,2R,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856593.png)

![5-[5-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856605.png)
